3-Hydroxy-2,4,6-triiodobenzoic acid
CAS No.: 53279-72-4
Cat. No.: VC0007531
Molecular Formula: C7H3I3O3
Molecular Weight: 515.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53279-72-4 |
---|---|
Molecular Formula | C7H3I3O3 |
Molecular Weight | 515.81 g/mol |
IUPAC Name | 3-hydroxy-2,4,6-triiodobenzoic acid |
Standard InChI | InChI=1S/C7H3I3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13) |
Standard InChI Key | GIAVHGFPMPSIFI-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C(=C1I)O)I)C(=O)O)I |
Canonical SMILES | C1=C(C(=C(C(=C1I)O)I)C(=O)O)I |
Appearance | Crystalline powder |
Boiling Point | 389.2±42.0 °C(Predicted) |
Melting Point | 211-215°C |
Introduction
Chemical and Physical Properties
Molecular Characteristics
HTBA’s molecular formula is C₇H₃I₃O₃, comprising a benzoic acid backbone substituted with three iodine atoms at the 2, 4, and 6 positions and a hydroxyl group at the 3 position . The compound’s InChI Key (GIAVHGFPMPSIFI-UHFFFAOYSA-N) and SMILES notation (OC(=O)C1=C(I)C=C(I)C(O)=C1I) reflect this substitution pattern, which contributes to its high molecular polarizability and density .
Table 1: Key Physicochemical Properties of HTBA
The compound’s low vapor pressure and high density suggest limited volatility, making it suitable for applications requiring thermal stability . Its logP value of 2.46 indicates moderate lipophilicity, which may influence solubility in organic solvents .
Synthesis and Structural Analysis
Synthetic Routes
Applications and Industrial Relevance
Research and Development
HTBA is marketed as a high-purity reagent (≥97%) for specialized synthetic applications, including:
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Coordination chemistry: As a ligand for heavy metals, leveraging iodine’s electron-withdrawing effects to modulate metal center reactivity .
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Pharmaceutical intermediates: Potential use in iodinated contrast agents or thyroid hormone analogs, though clinical applications remain unexplored in the cited sources .
Material Science
The compound’s high density and iodine content make it a candidate for X-ray attenuating materials or scintillation detectors, where heavy atoms improve radiation absorption efficiency .
Recent Developments and Future Directions
While recent literature on HTBA is sparse, its structural analogs have gained attention in medicinal chemistry for designing thyroid hormone receptor modulators . Further research could explore its potential in:
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Radiotherapy adjuvants: Leveraging iodine’s radio-opaque properties.
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Organic electronics: As a dopant for charge-transfer complexes.
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